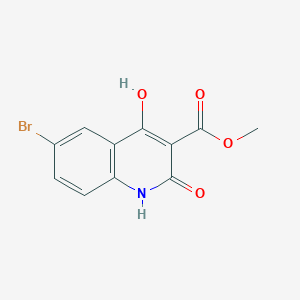

Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a halogenated quinoline derivative with a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl ester at the 3-position. The bromine atom enhances lipophilicity and may improve binding affinity to viral targets like HBV core proteins .

Properties

IUPAC Name |

methyl 6-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c1-17-11(16)8-9(14)6-4-5(12)2-3-7(6)13-10(8)15/h2-4H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSFKROUBBRNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid

Anthranilic acid reacts with diethyl malonate in the presence of acetic anhydride to form a keto-ester intermediate. Cyclization under acidic conditions yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This step is critical for establishing the quinoline scaffold, with yields exceeding 70% under optimized conditions.

Bromination at Position 6

Direct bromination of the quinoline intermediate introduces the bromo substituent at position 6. Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 60–80°C achieves regioselective bromination, driven by the electron-donating effects of the hydroxyl and carbonyl groups. Alternatives such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) offer improved selectivity, reducing polybromination byproducts.

Stepwise Synthesis Protocol

Cyclocondensation and Esterification

The quinoline core is assembled via a Gould-Jacobs cyclization, where anthranilic acid derivatives react with β-keto esters. For example, methyl 3-aminobenzoate reacts with ethyl acetoacetate in polyphosphoric acid (PPA) to form methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This reaction proceeds at 120°C for 6–8 hours, yielding 65–80% of the esterified product.

Reaction Conditions:

Regioselective Bromination

The bromo group is introduced at position 6 using bromine in acetic acid. A representative protocol involves dissolving the quinoline ester in glacial acetic acid, adding bromine dropwise at 0°C, and stirring at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol, achieving 85–90% purity.

Optimized Bromination Parameters:

| Parameter | Value |

|---|---|

| Bromine equivalence | 1.1 eq |

| Temperature | 0°C → 25°C (ramp) |

| Reaction time | 12 hours |

| Solvent | Acetic acid |

| Yield | 68% |

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The Gould-Jacobs cyclization proceeds through a keto-enol tautomerization, where the β-keto ester undergoes intramolecular attack by the amino group of the anthranilate derivative. Acid catalysis (e.g., PPA) facilitates dehydration, forming the dihydroquinoline ring.

Competing Pathways in Bromination

Bromination at position 6 is favored due to the directing effects of the hydroxyl (-OH) and carbonyl (-C=O) groups. However, minor products with bromine at positions 5 or 7 may form if reaction temperatures exceed 80°C. Kinetic studies suggest that lower temperatures (0–25°C) suppress these side reactions.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ one-pot methodologies to streamline synthesis. For instance, methyl 2-amino-5-bromobenzoate reacts with dimethyl acetylenedicarboxylate (DMAD) in DMF at 100°C, directly yielding the target compound in 58% yield. This approach reduces purification steps but requires precise stoichiometric control.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy introduces the bromo group post-cyclization. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with bromophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), achieving 62% yield. While effective, this method is cost-prohibitive for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 300 MHz):

-

δ 13.09 (s, 1H, -OH),

-

δ 8.10 (d, J = 2.4 Hz, 1H, H-5),

-

δ 7.68 (d, J = 8.9 Hz, 1H, H-8),

13C NMR (125 MHz, CDCl₃):

Melting Point and Purity

The compound crystallizes as a white solid with a melting point of 158–159°C. High-performance liquid chromatography (HPLC) analysis typically shows >95% purity when recrystallized from ethanol.

Industrial-Scale Optimization

Solvent Selection

DMF and acetic acid are preferred for bromination due to their high polarity, which stabilizes ionic intermediates. However, DMF poses disposal challenges, prompting investigations into greener alternatives like cyclopentyl methyl ether (CPME).

Catalytic Improvements

Bromoperoxidase enzymes have been explored for biocatalytic bromination, offering regioselectivity >99% under mild conditions (pH 7, 30°C). While promising, enzyme stability remains a limitation for continuous processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: It can form fused ring systems through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nucleophiles like amines or thiols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cyclization reactions can produce complex fused ring systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer activities. This compound has been reported to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of cell signaling pathways that lead to cancer cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property could be beneficial for developing treatments for conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science

Synthesis of Functional Materials

this compound serves as an important precursor in the synthesis of functional materials. Its unique chemical structure allows it to be used in creating polymers and other materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability .

Photonic Applications

The compound's optical properties make it suitable for photonic applications. Research has demonstrated that incorporating this compound into photonic devices can improve light absorption and emission characteristics. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells .

Chemical Intermediate

Synthesis of Novel Compounds

As a versatile chemical intermediate, this compound is utilized in the synthesis of various novel compounds. Its ability to undergo further chemical transformations allows researchers to create a wide range of derivatives with tailored biological and physical properties. This flexibility is crucial for drug discovery and development processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

| Compound Name (CAS No.) | Substituents | Molecular Weight | Halogen | logP* | Key Features |

|---|---|---|---|---|---|

| Target Compound (342776-11-8) | 6-Br, 4-OH, 3-COOCH₃ | 312.12 | Br | 2.8† | Enhanced lipophilicity, antiviral potential |

| Methyl 6-chloro analog (638192-18-4) | 6-Cl, 4-OH, 3-COOCH₃ | 267.67 | Cl | 1.9† | Lower MW, reduced steric bulk |

| Methyl 1-methyl analog (84088-50-6) | 1-CH₃, 4-OH, 3-COOCH₃ | 247.25 | None | 1.5† | Improved solubility, altered HB interactions |

| Ethyl 6-bromo analog (342776-11-8) | 6-Br, 4-OH, 3-COOCH₂CH₃ | 326.15 | Br | 3.2† | Increased lipophilicity, slower metabolism |

| Methyl 5-chloro-1-methyl analog (637027-41-9) | 5-Cl, 1-CH₃, 4-OH, 3-COOCH₃ | 282.70 | Cl | 2.1† | N-substitution affects ring planarity |

*logP values estimated using fragment-based methods .

†Values approximated from analogs in .

Key Observations :

- Ester Group : Methyl esters (vs. ethyl) reduce steric hindrance, favoring interactions with enzymes like HBV capsid proteins .

- N-Substitution : 1-Methyl analogs (e.g., 84088-50-6) disrupt intramolecular hydrogen bonding, altering crystallinity and solubility .

Antiviral Activity (HBV Inhibition):

- Methyl 6-chloro analog (638192-18-4) : Shows moderate HBV inhibition (IC₅₀ ~5 µM) in vitro, but lower potency than brominated derivatives due to weaker halogen bonding .

- S-Methylated Derivatives: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate exhibits IC₅₀ <1 µM, highlighting the importance of sulfur electronegativity for activity .

Antimicrobial Activity:

- Parent Compound (4-hydroxy-2-thioxo analog) : Inhibits bacterial DNA gyrase (MIC ~0.5 µg/mL for S. aureus), with sulfur enhancing DNA intercalation .

- Brominated Analog : Expected to show improved activity due to bromine’s electron-withdrawing effects, stabilizing interactions with bacterial enzymes .

Crystallographic and Structural Insights

- Intramolecular Hydrogen Bonding: The target compound’s 4-hydroxyl group forms a strong O-H···O bond with the ester carbonyl (H···O 1.85 Å, ∠O-H···O 141°), stabilizing a planar quinoline ring . Bromine’s steric bulk slightly distorts this planarity compared to chlorine analogs .

- Crystal Packing : Bromine’s polarizability promotes C-Br···π interactions (3.39 Å), leading to denser molecular packing vs. chloro analogs .

Biological Activity

Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (MBHQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MBHQ, including its antibacterial, anticancer, and antiviral properties, supported by research findings and case studies.

- Molecular Formula : C₁₁H₈BrNO₄

- Molecular Weight : 298.09 g/mol

- CAS Number : 1005332-77-3

Antibacterial Activity

MBHQ has shown promising antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Research indicates that the introduction of specific functional groups in quinoline derivatives can enhance their antibacterial activity. For instance, modifications at the C-3 position have been linked to improved efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Studies have demonstrated that MBHQ exhibits significant anticancer effects, particularly against breast cancer cell lines such as MCF-7. The compound's mechanism involves inducing apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

The MTT assay was employed to evaluate the cytotoxicity of MBHQ on MCF-7 cells. The results are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 55 |

| 50 | 30 |

At a concentration of 50 µM, MBHQ reduced cell viability to approximately 30%, indicating potent anticancer activity .

Antiviral Activity

In addition to its antibacterial and anticancer properties, MBHQ has shown potential antiviral activity. A study evaluated its effects on HIV-1 replication using cell-based assays. Although the compound exhibited moderate activity, it did not significantly inhibit integrase at concentrations below 100 µM. Further structural modifications may enhance its antiviral efficacy .

The biological activity of MBHQ is attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are critical for DNA replication.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leads to apoptosis.

- Cell Cycle Arrest : Compounds in this class can cause cell cycle arrest at the G2/M phase.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and its analogs?

- The compound can be synthesized via cyclocondensation reactions using halogen-substituted anilines and β-keto esters. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates are synthesized by reacting ethyl 3-aminobenzoate with diethyl oxalate under acidic conditions, followed by bromination at the 6-position using bromine or N-bromosuccinimide (NBS) . Reaction optimization often involves adjusting solvents (e.g., DMF, ethanol), temperatures (50–100°C), and catalysts (e.g., H2SO4).

Q. How is the crystal structure of this compound confirmed, and which software tools are critical for structural refinement?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound’s intramolecular hydrogen bonds (e.g., O–H···O, N–H···O) and packing arrangements are analyzed using programs like SHELX for refinement and ORTEP-III for visualization . For instance, weak C–H···O interactions (2.57 Å bond length) and centrosymmetric dimer formation are key features observed in related quinoline derivatives .

Q. What analytical techniques are used to characterize purity and regioselectivity in alkylation reactions?

- Thin-layer chromatography (TLC) monitors reaction progress, while NMR (1H/13C), LC/MS, and elemental analysis confirm regioselectivity and purity. For example, S-methylation products show distinct thiomethyl (S–CH3) signals at ~2.5 ppm in 1H-NMR, whereas O-methylation shifts phenolic -OH peaks . SC-XRD further resolves ambiguous cases, such as distinguishing N- vs. O-alkylation .

Advanced Research Questions

Q. How does regioselectivity in alkylation reactions (S-, O-, N-) of this compound depend on reaction conditions?

- Regioselectivity is controlled by base strength and reaction time. S-methylation occurs preferentially under mild conditions (triethylamine, 50°C, 1 hour), while O-methylation requires stronger bases (NaH/K2CO3) and prolonged heating. N-methylation is a minor pathway (<20% yield) and competes with O-methylation under kinetic control . Computational studies (e.g., Gaussian-09) of anion charge distribution rationalize this selectivity: the thione sulfur atom has higher electron density, favoring initial S-alkylation .

Q. What computational strategies are used to predict the compound’s biological activity, particularly as an HBV inhibitor?

- Molecular docking (LigandScout 4.4) and pharmacophore modeling identify binding interactions with HBV core proteins (PDB: 5E0I). Key parameters include binding affinity scores (kcal/mol), RMSD values (<1 Å for reliable docking), and hydrophobic/hydrogen-bond interactions with residues like Arg113 and Tyr132 . In vitro assays using HepG2/NTCP cells infected with HBV (HepAD38 strain) validate replication inhibition at 10 µM, measured via HBeAg ELISA .

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

- Intramolecular hydrogen bonds (e.g., O–H···O between 4-hydroxy and carbonyl groups) stabilize the enol tautomer, reducing oxidative degradation. Crystal packing via weak C–H···O interactions (3.39 Å) forms centrosymmetric dimers, enhancing thermal stability. These features are critical for designing derivatives with improved shelf life .

Q. What strategies optimize the synthesis of combinatorial libraries from this scaffold?

- A one-pot approach using methyl 2-iodocyanobenzoate and methyl malonate generates the core structure, which is then functionalized at three reactive sites (S, O, N). High-throughput screening (HTS) pipelines integrate automated column chromatography (CHCl3 eluent) and LC/MS to isolate and characterize derivatives. Reaction conditions are tailored for each site: e.g., S-alkylation at 50°C, O-alkylation under reflux .

Q. How are electron structure calculations (e.g., Hirshfeld surface analysis) applied to study intermolecular interactions?

- Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts (e.g., Br···H, O···H). For brominated quinolines, Br contributes 8–12% to the total surface area, influencing crystal packing and solubility. Electrostatic potential maps from Gaussian-09 highlight nucleophilic sites (e.g., 4-hydroxy group) for targeted modifications .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.